4-(2-Pyridin-4-yl-ethylcarbamoyl)-butyric acid
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Overview
Description
4-(2-Pyridin-4-yl-ethylcarbamoyl)-butyric acid is a compound that features a pyridine ring, which is a six-membered ring containing one nitrogen atom. Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyridin-4-yl-ethylcarbamoyl)-butyric acid typically involves the reaction of 4-pyridinecarboxylic acid with butyric acid derivatives under specific conditions. One common method involves the use of coupling reagents such as EDC (1-ethyl-3-carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane . The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Pyridin-4-yl-ethylcarbamoyl)-butyric acid can undergo various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be used.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
4-(2-Pyridin-4-yl-ethylcarbamoyl)-butyric acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-Pyridin-4-yl-ethylcarbamoyl)-butyric acid involves its interaction with specific molecular targets. The pyridine ring can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets are still under investigation, but the compound’s ability to bind to specific proteins is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Pyridin-4-yl-benzoic acid: Another pyridine derivative with similar biological activities.
3-((2-(Pyridin-4-yl)ethyl)thio)propanoic acid: A compound with a similar structure but different functional groups.
Uniqueness
4-(2-Pyridin-4-yl-ethylcarbamoyl)-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C12H16N2O3 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-oxo-5-(2-pyridin-4-ylethylamino)pentanoic acid |
InChI |
InChI=1S/C12H16N2O3/c15-11(2-1-3-12(16)17)14-9-6-10-4-7-13-8-5-10/h4-5,7-8H,1-3,6,9H2,(H,14,15)(H,16,17) |
InChI Key |
BDKQLLUKXHCLAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCNC(=O)CCCC(=O)O |
Origin of Product |
United States |
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